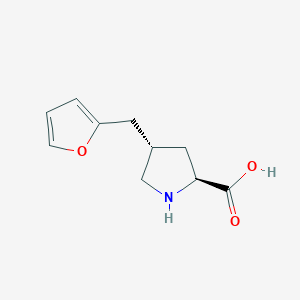

(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-10(13)9-5-7(6-11-9)4-8-2-1-3-14-8/h1-3,7,9,11H,4-6H2,(H,12,13)/t7-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMONIVZGAORJX-APPZFPTMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as L-proline.

Protection: The amino group of L-proline is protected using a tert-butyloxycarbonyl (Boc) group.

Alkylation: The protected proline undergoes alkylation with furan-2-ylmethyl bromide in the presence of a base such as sodium hydride.

Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for (2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The pyrrolidine ring can be reduced to form piperidine derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Piperidine derivatives.

Substitution: Halogenated furan derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its potential as a pharmaceutical agent. The presence of the furan group enhances its interaction with biological targets, which is crucial for drug development.

Key Characteristics:

- Chirality: The (2S,4S) configuration is essential for its biological activity.

- Molecular Formula: C10H13NO3

- Molecular Weight: 195.22 g/mol

Biological Activities

Research indicates that (2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid may exhibit various biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that it may have efficacy against certain bacterial strains.

- Enzyme Inhibition: It has been investigated for its potential to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the structure of this compound and its biological activity is vital for optimizing its therapeutic potential. SAR studies focus on:

- Modifying the furan substituent to enhance binding affinity to target proteins.

- Exploring different stereochemical configurations to identify more effective analogs.

Synthetic Applications

The synthesis of (2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. The ability to modify the compound through synthetic chemistry opens avenues for creating derivatives with enhanced properties.

Common Synthetic Routes:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Alkylation | Introduction of the furan moiety onto the pyrrolidine ring. |

| 2 | Carboxylation | Addition of the carboxylic acid group, enhancing solubility and reactivity. |

Case Studies

Several studies have explored the applications of this compound:

-

Case Study 1: Antimicrobial Activity

- A study evaluated its effectiveness against Gram-positive bacteria, demonstrating promising results that warrant further investigation into its mechanism of action.

-

Case Study 2: Enzyme Inhibition

- Research focused on its ability to inhibit specific enzymes linked to metabolic pathways, suggesting potential applications in treating diabetes and obesity.

Mechanism of Action

The mechanism of action of (2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and pyrrolidine moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Key structural differences among analogs lie in substituent groups and stereochemistry:

Key Observations :

- Stereochemistry : The 2S,4S configuration is critical for biological activity in compounds like Velpatasvir intermediates, whereas 2S,4R diastereomers (e.g., in and ) are often separated during synthesis to avoid impurities .

- Substituent Effects: The furan-2-ylmethyl group may enhance π-π interactions in drug-receptor binding compared to methoxymethyl or phenyl groups. However, phenylsulfanyl groups (as in Zofenoprilat) improve ACE inhibition via sulfur-mediated interactions .

Physicochemical Properties

- Solubility: The hydrophilic carboxylic acid group and hydrophobic substituents (e.g., furan, phenyl) create amphiphilic properties, influencing solubility. For example, (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid (C₉H₁₁NO₃) has moderate water solubility due to its smaller size compared to Boc-protected analogs .

- Thermal Stability : Boc-protected derivatives (e.g., ) exhibit higher stability than free carboxylic acids, which may degrade under acidic conditions.

Biological Activity

(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid, a chiral compound with a unique structure featuring a pyrrolidine ring and a furan moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHNO

- Molar Mass : 231.68 g/mol

- CAS Number : 959575-43-0

The compound is characterized by its chiral nature, which influences its biological interactions and efficacy in various applications.

The biological activity of (2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The structural components, particularly the furan ring and the pyrrolidine moiety, enhance its binding affinity to target proteins, potentially leading to enzyme inhibition or modulation of receptor functions.

1. Enzyme Inhibition

Research indicates that derivatives of pyrrolidine compounds can act as enzyme inhibitors. For instance, studies have shown that similar compounds exhibit inhibitory effects on various proteases, which are crucial in many biological processes. The specific interactions of (2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid with enzymes remain under investigation but suggest potential applications in treating diseases where protease activity is dysregulated.

2. Antiviral Activity

The compound's structural similarities to other antiviral agents suggest it may have potential against viral infections. For example, related furan derivatives have been studied for their inhibitory effects on SARS-CoV-2 main protease (Mpro), indicating a pathway for exploring (2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid as a candidate for antiviral drug development .

3. Antitumor Potential

The compound has been investigated for its antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving p53 activation and modulation of apoptotic pathways . However, further studies are needed to fully elucidate its efficacy and mechanism in cancer treatment.

Case Studies and Research Findings

Q & A

Q. What are the key synthetic strategies for achieving high enantiomeric purity in (2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid?

Methodological Answer: The synthesis of enantiomerically pure pyrrolidine derivatives typically involves chiral auxiliaries or asymmetric catalysis. For example:

- Chiral Resolution : Use of diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) followed by recrystallization .

- Asymmetric Hydrogenation : Catalytic hydrogenation of prochiral enamines using Rh or Ru catalysts with chiral ligands (e.g., BINAP) to control stereochemistry .

- Enzymatic Methods : Lipase-mediated kinetic resolution of racemic mixtures, particularly for ester intermediates .

Q. How can the stereochemistry of (2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Definitive confirmation via single-crystal diffraction, as demonstrated for related pyrrolidine derivatives (e.g., (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid) .

- NMR Spectroscopy : - and -NMR coupling constants (e.g., for axial/equatorial protons) and NOE correlations to assess spatial arrangement .

- Chiral HPLC : Separation using columns like Chiralpak IA/IB with hexane:IPA mobile phases to determine enantiopurity .

Advanced Research Questions

Q. What is the impact of the furan-2-ylmethyl substituent on the compound’s bioactivity compared to analogs with thiophene or halogenated groups?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Hydrophobic Interactions : The furan ring’s lower lipophilicity (clogP ≈ 1.2) vs. thiophene (clogP ≈ 2.5) may reduce membrane permeability but enhance solubility .

- Electron-Donating Effects : Furan’s oxygen atom influences hydrogen bonding with targets (e.g., glutamate receptor agonist activity, as seen in 4-FPCA analogs) .

- Halogen Substitution : Fluorine or bromine at the 4-position (e.g., in 4-FPCA or bromophenoxy derivatives) enhances metabolic stability but may alter receptor binding .

Q. How can kinetic and thermodynamic studies optimize reaction pathways for scale-up synthesis?

Methodological Answer:

- Kinetic Profiling : Monitor intermediates via in situ FTIR or LC-MS to identify rate-limiting steps (e.g., Boc-deprotection under acidic conditions) .

- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilic substitution rates, while DCM enhances diastereoselectivity in cyclization .

- Thermodynamic Control : High-temperature reflux (80–100°C) favors thermodynamically stable diastereomers via epimerization .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?

Methodological Answer:

- Metabolic Stability : (2S,4S) configuration may reduce CYP450-mediated oxidation compared to (2R,4R) isomers, as shown for fluorinated analogs .

- Plasma Protein Binding : Chiral HPLC-MS assays quantify enantiomer-specific binding to albumin/globulins .

- In Vitro Models : Caco-2 cell monolayers assess permeability differences between stereoisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.